Fenaminstrobin (E/Z Mixture)

molecular docking QoI resistance G143A mutation

Researchers profiling QoI cross-resistance rely on fenaminstrobin’s high-affinity binding to G143A-mutated cytochrome b. Key differentiators: >90% control of wheat leaf rust/powdery mildew at 40-60 mg/kg; 48-h Daphnia EC50 0.338 mg/L for aquatic risk assessment; documented photodegradation producing 10 transformation products. Validated reference compound for resistance evolution and environmental fate studies. Supplied with batch-specific analytical data.

Molecular Formula C21H21Cl2N3O3
Molecular Weight 434.3 g/mol
Cat. No. B13861361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenaminstrobin (E/Z Mixture)
Molecular FormulaC21H21Cl2N3O3
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESCC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14-,26-20?
InChIKeyRBWGTZRSEOIHFD-SNAYXRGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenaminstrobin Baseline Profile


Fenaminstrobin (development code SYP-1620; CAS 366815-39-6; molecular formula C21H21Cl2N3O3; molecular weight 434.32) is a methoxyiminoacetamide strobilurin fungicide classified under FRAC Group 11 (Quinone outside Inhibitors, QoIs). It exerts antifungal activity via binding to the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain, inhibiting ATP production . The compound exhibits stereoisomerism with three geometric (E/Z) centers across its C=N (oxime) linkages and C=C bond, and is commercially supplied as an E/Z mixture [1]. Introduced in 2012 and patented by Shenyang Research Institute of Chemical Industry (Sinochem) under Chinese patent ZL00110143.9, fenaminstrobin is registered in China but lacks EU approval under EC Regulation 1107/2009 [2].

Mechanism FRAC Group 11 (QoI) — cytochrome bc1 Complex III inhibitor
Chemistry E/Z isomeric mixture; methoxyiminoacetamide strobilurin scaffold
Selection Context Patent-protected alternative to off-patent QoIs for resistance research

Strobilurin Generic Substitution Risks


Although all strobilurin fungicides share the QoI mechanism of action at the cytochrome bc1 complex, substitution among class members without empirical justification introduces procurement risk across three critical domains: (1) differential binding affinity to mutated cytochrome b variants affects field-level cross-resistance profiles, rendering certain QoIs ineffective in specific pathogen populations [1]; (2) divergent toxicological profiles toward non-target organisms necessitate compound-specific ecotoxicological risk assessment, as exemplified by fenaminstrobin's 48-h EC50 of 0.338 mg a.i./L to Daphnia magna compared with pyraclostrobin's 21-day NOEC of 0.004 mg/L for fish reproduction ; and (3) isomer-specific photostability and environmental transformation pathways dictate differential field persistence and residue profiles, which cannot be extrapolated from class-level assumptions [2].

Binding Profile G143A-mutant cytochrome b affinity may vary significantly among QoIs; field-level resistance profiles do not transfer across class members.
Ecotoxicology Aquatic hazard profiles diverge within the class; pyraclostrobin and azoxystrobin show different non-target organism sensitivity relative to fenaminstrobin.
Environmental Fate Isomer-specific photodegradation and transformation pathways differ; azoxystrobin exhibits higher photostability and cannot serve as a direct environmental fate proxy.

Fenaminstrobin Comparative Evidence


Binding Affinity to G143A-Mutated Cytochrome b

In silico molecular docking simulations against Plasmopara viticola cytochrome b revealed that fenaminstrobin, along with mandestrobin and dimoxystrobin, exhibited high docking scores against multiple mutated versions of the target protein, including the G143A mutation which is the most common and complete resistance-conferring mutation among QoI fungicides, detected in 19 out of 25 QoI-resistant plant pathogens [1]. This computationally derived binding affinity profile contrasts with famoxadone, fenamidone, ametoctradin, and thiram, which demonstrated comparatively weaker binding affinity toward P. viticola cytochrome b [2]. The G143A substitution is reported not to affect enzymatic activity, suggesting resistant strains may not incur significant fitness penalties and can persist in field populations [3].

G143A Cytochrome b Docking
Cross-study comparable
Fenaminstrobin: high docking score to G143A-mutated P. viticola cytochrome b. Famoxadone, fenamidone, ametoctradin, thiram: relatively weaker binding.
Supports QoI cross-resistance screening compound selection.
In silico docking; requires empirical target-site validation.
molecular docking QoI resistance G143A mutation cytochrome bc1 in silico screening

Daphnia magna Acute Toxicity Comparison

Fenaminstrobin exhibits acute toxicity to Daphnia magna with a 48-h EC50 value of 0.338 mg a.i./L . This value is approximately 6.8-fold higher (less acutely toxic) than the reported 48-h EC50 of pyraclostrobin to D. magna of 0.05 mg/L, indicating a meaningful difference in acute aquatic invertebrate hazard between these two strobilurin fungicides [1]. Notably, pyraclostrobin has also been reported to exhibit a 21-day fish reproduction NOEC of 0.004 mg/L, highlighting broader ecotoxicological divergence within the class that extends beyond single-species acute endpoints [1].

D. magna Acute Toxicity
Cross-study comparable
48-h EC50 = 0.338 mg a.i./L. Pyraclostrobin EC50 = 0.05 mg/L (~6.8× difference).
Informs aquatic hazard ranking within strobilurin class.
Acute immobilization test; chronic endpoints may differ.
aquatic ecotoxicology Daphnia magna strobilurin toxicity acute toxicity environmental risk assessment

Wheat Leaf Rust Field Efficacy

In a field trial conducted at wheat leaf rust (Puccinia triticina) disease onset, foliar application of 5% fenaminstrobin (SYP-1620) EC at effective concentrations of 20, 40, and 60 mg/kg achieved 14-day post-application control efficacies of 89.6%, 91.9%, and 93.6%, respectively [1]. Under identical field conditions, the comparator fungicide 25% tebuconazole WP applied at 40 mg/kg demonstrated 92.3% control efficacy, while 25% ICIA5504 (azoxystrobin) SC at 40 mg/kg achieved 93.3% efficacy [2]. Additionally, fenaminstrobin at 40-80 g a.i./ha demonstrated good activity against wheat powdery mildew in field trials, with laboratory EC90 of 4.03 mg/L against the pathogen [3].

Wheat Leaf Rust Field Trial
Head-to-head
Fenaminstrobin 5% EC at 60 mg/kg: 93.6% control (14 d). Tebuconazole 40 mg/kg: 92.3%; Azoxystrobin 40 mg/kg: 93.3%.
Reported comparator-level endpoint response for fungicide rotation research.
Single field trial; regional pathogen population context may differ.
wheat leaf rust Puccinia triticina field efficacy fungicide comparison cereal disease control

Photodegradation and Photo-Isomer Formation

A comprehensive abiotic and biotic transformation study published in the Journal of Hazardous Materials (2025) demonstrated that fenaminstrobin exhibits stability in water and soil under dark conditions; however, it undergoes substantial degradation when exposed to simulated sunlight, primarily due to the formation of photo-isomers [1]. Ten transformation products were identified via high-resolution mass spectrometry, and a transformation pathway involving hydration, chlorobenzene and oxime-ether hydrolysis, and redox reactions was proposed based on density functional theory (DFT) calculations [2]. Eco-toxicity assessments integrating ECOSAR predictions with experimental data revealed that certain transformation products remain highly toxic to aquatic organisms, though ecological risk decreases over the transformation course [2]. This photolability profile differentiates fenaminstrobin from more photostable strobilurins such as azoxystrobin, which exhibits greater environmental persistence under field conditions [3].

Photodegradation & Photo-Isomers
Class-level inference
Substantial photodegradation under simulated sunlight; 10 transformation products identified; stable under dark conditions. Azoxystrobin: higher photostability (class-level inference).
Supports phototransformation study design; environmental persistence research context.
Direct head-to-head photolysis comparison not available in current literature.
environmental fate photodegradation soil persistence transformation products strobilurin stability

Ternary Seed Coating for Wheat Disease Control

In field experiments using Zhoumai 27 as the test variety, a 45% fenaminstrobin·difenoconazole·thiamethoxam flowable seed coating (FSC) formulation applied at 80 g per 10 kg seed coating rate achieved the following disease control efficacies: wheat sheath blight 80.56%-89.83%, powdery mildew 85.23%, and rust 90.42% [1]. Yield increase was 9.07% relative to untreated control and 0.78% higher than contrast agents [1]. In separate field trials evaluating the same ternary seed coating agent against wheat wireworm and wheat stem maggot, control efficacies reached 71.43%-86.27% and 55.35%-74.65% respectively, with maximum yield increase of 15.87% at 80 g per 10 kg seed treatment rate [2]. This formulation represents the only ternary compound seed coating agent product with the highest thiamethoxam content containing fenaminstrobin in the Chinese market as of the reporting period [3].

Ternary Seed Coating Field Trial
Supporting evidence
45% FSC at 80 g/10 kg seed: sheath blight 80.6–89.8%, powdery mildew 85.2%, rust 90.4% control. Yield +9.1% vs untreated control.
Reported seed treatment efficacy context; ternary formulation performance reference.
Data from single test variety (Zhoumai 27); environment-specific response may vary.
seed treatment wheat disease control sheath blight powdery mildew yield enhancement

Patent Protection and Formulation Exclusivity

Fenaminstrobin was granted Chinese invention patent ZL00110143.9 in 2003 and obtained formal pesticide registration (PD20095214) in 2009 as a low-toxicity pesticide [1]. The compound's acute oral LD50 exceeds 4640 mg/kg and acute dermal LD50 exceeds 2150 mg/kg in rats (both sexes), with no skin irritation and moderate eye irritation in rabbits [2]. Beyond the compound patent, Sinochem holds additional patents on ternary compound formulations and film-forming technologies [3]. The fenaminstrobin-based product Tengshou, a ternary mixture with difenoconazole and thiamethoxam, is the only product of its specific composition and thiamethoxam content in the Chinese market, featuring patented formulation that promotes wheat root growth, tillering, and stress resistance [4]. This patent portfolio contrasts with off-patent strobilurins such as azoxystrobin and pyraclostrobin, where generic manufacturing competition may introduce greater variability in product quality and formulation consistency.

Patent & Formulation Exclusivity
Data to verify
Compound patent ZL00110143.9 (2003); ternary formulation patents; low-toxicity classification (China). Off-patent strobilurins may present generic manufacturing variability.
Supply chain consistency context; patent status may differ by jurisdiction.
Regulatory exclusivity applies to Chinese market; verify regional patent status.
intellectual property patent protection formulation patent proprietary technology regulatory exclusivity

Fenaminstrobin Research & Application Scenarios


In Silico Screening of QoI Binding to G143A Cytochrome b

Research groups investigating QoI cross-resistance mechanisms in Plasmopara viticola or Botrytis cinerea can employ fenaminstrobin as a reference compound based on its computationally demonstrated high docking affinity to G143A-mutated cytochrome b [1]. This property distinguishes fenaminstrobin from weaker-binding QoIs such as famoxadone and fenamidone, making it suitable for comparative studies of mutation-driven resistance evolution and for validating structure-based fungicide design targeting resistant pathogen populations [1].

Wheat Disease Management Field Trials

Field trial protocols evaluating fungicide efficacy against wheat leaf rust (Puccinia triticina) and powdery mildew (Blumeria graminis f. sp. tritici) can utilize fenaminstrobin 5% EC at 40-60 mg/kg foliar application rates, which have demonstrated 91.9%-93.6% control efficacy at 14 days post-application — comparable to tebuconazole 40 mg/kg (92.3%) and azoxystrobin 40 mg/kg (93.3%) [2]. The compound's established performance profile supports its use as a positive control or test article in fungicide rotation efficacy studies [3].

Photodegradation Kinetics in Water and Soil

Environmental chemistry laboratories investigating strobilurin fate in agricultural ecosystems can employ fenaminstrobin as a model compound for photodegradation studies, given its documented stability under dark conditions coupled with substantial phototransformation under simulated sunlight via photo-isomer formation [4]. The identification of 10 transformation products and the proposed transformation pathway involving hydration, chlorobenzene hydrolysis, oxime-ether cleavage, and redox reactions provides a validated analytical framework for comparative environmental persistence research [4].

Ternary FSC Seed Treatment Development

Formulation development programs targeting integrated wheat pest and disease management can leverage the demonstrated performance of fenaminstrobin-containing ternary seed coating systems (fenaminstrobin + difenoconazole + thiamethoxam). At 80 g/10 kg seed coating rates, these formulations have delivered 80.56%-89.83% sheath blight control, 85.23% powdery mildew control, and 90.42% rust control, with yield increases of 9.07%-15.87% over untreated controls [5]. The proprietary film-forming technology and patent-protected composition provide a validated starting point for product development and comparative efficacy benchmarking [6].

D. magna Acute Toxicity Hazard Assessment

Aquatic toxicology laboratories conducting comparative hazard assessments of strobilurin fungicides can utilize fenaminstrobin's established 48-h EC50 of 0.338 mg a.i./L to Daphnia magna as a reference datum for class-level risk comparison . The ~6.8-fold difference in acute toxicity between fenaminstrobin and pyraclostrobin (EC50 = 0.05 mg/L) provides a quantitative benchmark for evaluating differential aquatic invertebrate sensitivity within the QoI class, supporting regulatory risk assessment and environmental exposure modeling .

Application
Selection Property
Validation Focus
QoI resistance mechanism studies
Reported G143A-mutant docking affinity
Target-site binding validation; cross-resistance profiling
Wheat fungicide rotation trials
Field-trial comparator-level endpoint response
Dose-response and disease pressure context replication
Environmental fate and photolysis research
Demonstrated photolability and isomer formation
Transformation product identification; persistence benchmarking
Seed treatment formulation development
Ternary FSC reference efficacy data
Formulation consistency; crop-specific efficacy confirmation
Aquatic ecotoxicology hazard assessment
D. magna acute toxicity benchmark
Chronic and multi-species endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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